ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a thienyl group attached to a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Thienyl Group Addition: The thienyl group can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate thienyl boronic acids or esters.
Esterification: The final step involves esterification to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cross-Coupling Reagents: Palladium catalysts, thienyl boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrazolo[3,4-b]pyridine derivatives.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group may enhance the compound’s binding affinity and metabolic stability, while the thienyl group may contribute to its electronic properties .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE: This compound differs by the presence of a methyl group on the thienyl ring.
ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-OXO-7H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE: This compound has an oxo group instead of the thienyl group.
Uniqueness
The unique combination of the cyclopropyl, difluoromethyl, and thienyl groups in ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE provides it with distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-2-25-14(24)9-23-18-15(16(22-23)10-5-6-10)11(17(19)20)8-12(21-18)13-4-3-7-26-13/h3-4,7-8,10,17H,2,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVXQLPOYRPRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)F)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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